(1H-Imidazol-4-YL)(pyridin-4-YL)methanol

Description

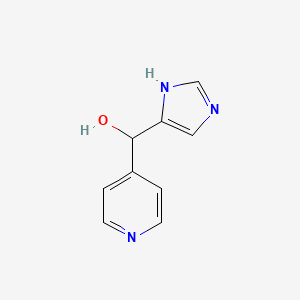

(1H-Imidazol-4-YL)(pyridin-4-YL)methanol is a heterocyclic compound featuring an imidazole ring linked via a hydroxymethyl group to a pyridine moiety. The imidazole ring (a five-membered aromatic system with two nitrogen atoms) and pyridine ring (a six-membered aromatic system with one nitrogen atom) contribute to its polarity, solubility in polar solvents, and ability to interact with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

1H-imidazol-5-yl(pyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-9(8-5-11-6-12-8)7-1-3-10-4-2-7/h1-6,9,13H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBORMVXBFUMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(C2=CN=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697589 | |

| Record name | (1H-Imidazol-5-yl)(pyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185798-86-1 | |

| Record name | (1H-Imidazol-5-yl)(pyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Imidazol-4-YL)(pyridin-4-YL)methanol typically involves the reaction of imidazole and pyridine derivatives under specific conditions. One common method involves the condensation of 4-pyridinecarboxaldehyde with 4-imidazolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1H-Imidazol-4-YL)(pyridin-4-YL)methanol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Alkylated imidazole-pyridine compounds.

Scientific Research Applications

(1H-Imidazol-4-YL)(pyridin-4-YL)methanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal ions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (1H-Imidazol-4-YL)(pyridin-4-YL)methanol involves its interaction with specific molecular targets. For instance, it can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional comparisons between (1H-Imidazol-4-YL)(pyridin-4-YL)methanol and related compounds:

Structural and Functional Analysis

Hydrogen-Bonding Capacity: The simpler analog (1H-Imidazol-4-yl)methanol exhibits strong intermolecular hydrogen bonds (O–H⋯N: 1.921 Å, N–H⋯O: 1.985 Å), forming a 2D network . The target compound likely exhibits similar interactions, enhancing its crystallinity and solubility in polar solvents. In contrast, N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine relies on π-π stacking and N–H⋯N bonds for stability, favoring applications in fluorescent materials .

Coordination Chemistry: Imidazole derivatives are known to coordinate with metal ions via nitrogen atoms. For example, (1H-Imidazol-4-yl)methanol forms metal complexes used in electrochemical sensors . The pyridine moiety in the target compound may further enhance metal-binding versatility.

The hydroxymethyl group in the target compound could improve bioavailability compared to non-hydroxylated analogs.

Synthetic Routes: The synthesis of this compound may resemble methods used for 4-((1H-Imidazol-1-yl)methyl)-quinoline derivatives, where carbonyl diimidazole (CDI) facilitates coupling in polar aprotic solvents like NMP .

Biological Activity

(1H-Imidazol-4-YL)(pyridin-4-YL)methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores the compound's biological mechanisms, therapeutic potential, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₃O, indicating the presence of both an imidazole and a pyridine moiety. The structural arrangement allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly histone demethylases, which play a crucial role in epigenetic regulation. This inhibition can lead to altered gene expression profiles that are vital in cancer therapy.

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, forming stable complexes that influence enzyme activity and cellular processes.

Biological Activities

Research has demonstrated several significant biological activities associated with this compound:

- Anticancer Properties : Studies indicate that this compound exhibits potential against various cancer types, including pancreatic, prostate, and breast cancers. Its mechanism involves the modulation of histone methylation patterns, which can suppress tumor growth .

- Cytochrome P450 Inhibition : The compound may inhibit cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics. This characteristic is crucial for understanding potential drug interactions when used therapeutically.

Case Studies

Several studies have investigated the biological effects of this compound:

- Inhibition of Histone Demethylases : A study demonstrated that this compound effectively inhibits specific histone demethylases in vitro. The inhibition led to significant changes in gene expression associated with tumor suppression.

- Antitumor Activity : In vivo studies showed that the compound reduced tumor size in mouse models of breast cancer by modulating epigenetic markers. The results suggested a dose-dependent relationship between the compound's concentration and its anticancer efficacy .

- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound revealed favorable absorption characteristics and moderate solubility, making it a suitable candidate for further pharmaceutical development.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.